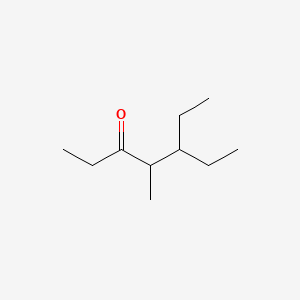

5-Ethyl-4-methyl-3-heptanone

Description

Contextualization within Branched Ketone Chemistry

Branched ketones are a fundamental class of organic compounds characterized by a carbonyl group within a non-linear carbon framework. They are valuable intermediates and structural motifs in a wide array of chemical applications, from fine chemicals to bioactive molecules. researchgate.net The synthesis of α-branched ketones, in particular, is an area of active research, as the creation of a stereogenic center adjacent to the carbonyl group requires precise control. nih.gov Modern synthetic methods have moved beyond classical enolate chemistry, employing sophisticated catalytic systems to achieve high levels of efficiency and stereoselectivity.

Research has demonstrated the utility of various catalytic approaches, such as rhodium-catalyzed transfer hydrogenative carbonyl addition-redox isomerization, to convert primary alcohols into branched ketones. cabidigitallibrary.org Furthermore, asymmetric catalysis using chiral primary amines or phosphoric acids has enabled the enantioselective synthesis of α-branched ketones, highlighting the importance of these structures as chiral building blocks. google.comacs.org The development of methods for the stereocontrolled synthesis of ketones with branching at both the α and β positions, such as 5-Ethyl-4-methyl-3-heptanone, represents a significant challenge due to increased steric hindrance and the potential for multiple stereoisomers. nih.gov The study of such molecules is therefore intrinsically linked to the broader goal of advancing stereoselective C-C bond formation in organic synthesis.

Significance as a Target Molecule in Synthetic Chemistry

The significance of this compound as a target molecule in synthetic chemistry is largely derived from its structural relationship to biologically active compounds, most notably the insect pheromone sitophilure (B1203871). Sitophilure, identified as 5-hydroxy-4-methyl-3-heptanone, is a crucial aggregation pheromone for major agricultural pests like the rice weevil (Sitophilus oryzae) and the maize weevil (Sitophilus zeamais). google.com Its stereochemistry is critical to its biological function, with different isomers eliciting different responses. cabidigitallibrary.orgnih.gov

Consequently, this compound can be viewed as a key synthetic precursor or an analogue for sitophilure. The dehydroxylation of sitophilure would yield this compound, making its synthesis relevant for structure-activity relationship (SAR) studies. Such studies are essential for understanding the specific structural features required for pheromonal activity and for designing more potent or selective pest control agents.

Moreover, the synthesis of complex, acyclic molecules with multiple adjacent stereocenters is a benchmark for assessing the power and utility of new synthetic methods. researchgate.netresearchgate.net The successful, stereocontrolled synthesis of all possible isomers of this compound would be a testament to the level of sophistication achieved in modern asymmetric synthesis.

Isomeric Forms and Stereochemical Complexity of this compound

The molecular structure of this compound contains two stereogenic centers at carbons C4 and C5. The presence of these two centers means that the compound can exist as four distinct stereoisomers. These consist of two pairs of enantiomers and two pairs of diastereomers.

The four stereoisomers are:

(4R, 5R)-5-Ethyl-4-methyl-3-heptanone

(4S, 5S)-5-Ethyl-4-methyl-3-heptanone

(4R, 5S)-5-Ethyl-4-methyl-3-heptanone

(4S, 5R)-5-Ethyl-4-methyl-3-heptanone

The stereochemical complexity is of paramount importance, as biological systems often exhibit high stereospecificity. In the case of the closely related pheromone 5-hydroxy-4-methyl-3-heptanone, the (4S, 5R)-isomer is the primary aggregation pheromone for Sitophilus weevils, while the (4S, 5S)-isomer has been identified as a male-specific compound in the lucerne weevil (Sitona discoideus). cabidigitallibrary.orggoogle.comresearchgate.net This high degree of specificity underscores the critical need for synthetic routes that can selectively produce each stereoisomer in high purity to enable thorough biological evaluation. The synthesis of all four stereoisomers of the hydroxy analogue has been a significant research focus, employing methods from diastereoselective aldol (B89426) additions to biocatalytic reductions and resolutions. anu.edu.auresearchgate.net This body of work provides a clear precedent for the type of stereochemical challenges and synthetic strategies that would be relevant to this compound.

Table 1: Stereoisomers of this compound

| Stereoisomer Configuration | Enantiomeric Pair | Diastereomeric Relationship (Example) |

| (4R, 5R) | (4S, 5S) | Diastereomer of (4R, 5S) and (4S, 5R) |

| (4S, 5S) | (4R, 5R) | Diastereomer of (4R, 5S) and (4S, 5R) |

| (4R, 5S) | (4S, 5R) | Diastereomer of (4R, 5R) and (4S, 5S) |

| (4S, 5R) | (4R, 5S) | Diastereomer of (4R, 5R) and (4S, 5S) |

Current Research Trends and Unaddressed Challenges

A major trend in modern organic synthesis is the development of catalytic, asymmetric methods for the construction of complex acyclic molecules. However, achieving high levels of stereocontrol in acyclic systems remains a significant challenge compared to their cyclic counterparts due to their conformational flexibility. nih.gov The direct asymmetric functionalization of α-branched acyclic ketones, for instance, is considered a formidable task. researchgate.net

Current research focuses on several key areas applicable to the synthesis of molecules like this compound:

Catalyst-Controlled Stereoselection: Designing catalysts that can overcome substrate bias and dictate the stereochemical outcome of a reaction is a primary goal. This includes the development of synergistic catalytic systems that can control multiple stereocenters in a single operation. researchgate.net

Diastereodivergent Synthesis: Creating methods that can selectively produce any given diastereomer from a common set of starting materials is highly desirable. This often involves tuning catalyst or reagent combinations to switch the stereochemical pathway.

Biocatalysis: The use of enzymes (e.g., ketoreductases) offers a powerful approach for highly selective transformations, including the stereocontrolled reduction of precursor diketones to access specific stereoisomers of hydroxy ketones, which could then be converted to the target molecule. nih.govgoogle.com

The primary unaddressed challenge concerning this compound is the lack of a dedicated, stereoselective synthesis for the compound and its individual isomers. While methods exist for synthesizing related branched ketones and the analogous pheromone sitophilure, specific routes to this compound have not been reported. Developing synthetic pathways to access all four stereoisomers in high purity would be a significant contribution, enabling detailed investigation into their potential biological activities and physical properties. This represents a clear opportunity for future research in the field of stereocontrolled synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

156.26 g/mol |

IUPAC Name |

5-ethyl-4-methylheptan-3-one |

InChI |

InChI=1S/C10H20O/c1-5-9(6-2)8(4)10(11)7-3/h8-9H,5-7H2,1-4H3 |

InChI Key |

QGWICBSPPIODGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(C)C(=O)CC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 5 Ethyl 4 Methyl 3 Heptanone

Carbonyl Group Reactivity in 5-Ethyl-4-methyl-3-heptanone

The polar carbon-oxygen double bond of the carbonyl group serves as the principal site for nucleophilic attack and condensation reactions, leading to a diverse array of derivatives.

Nucleophilic Addition Reactions and Derivative Formation (e.g., reduction to alcohols)

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. A prominent example of this reactivity is its reduction to the corresponding secondary alcohol, 5-Ethyl-4-methyl-3-heptanol. This transformation can be achieved using various reducing agents.

In laboratory settings, metal hydrides are commonly employed for this purpose. For instance, the structurally similar ketone, 5-methyl-3-heptanone, can be reduced to its corresponding alcohol using sodium borohydride (B1222165) (NaBH₄) in a urea/choline chloride eutectic salt medium. lookchem.comsigmaaldrich.comsigmaaldrich.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also effective in converting ketones to alcohols.

Industrially significant reductions are often performed via catalytic hydrogenation. In this process, the ketone is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Studies on the hydrodeoxygenation of 5-methyl-3-heptanone show that the initial step is the hydrogenation of the ketone over metal sites (like Copper or Platinum) to form 5-methyl-3-heptanol. mdpi.com

| Reactant | Reagent/Catalyst | Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 5-Ethyl-4-methyl-3-heptanol | Nucleophilic Addition (Reduction) |

| This compound | H₂ / Metal Catalyst (e.g., Pt, Cu) | 5-Ethyl-4-methyl-3-heptanol | Catalytic Hydrogenation |

Condensation Reactions of this compound (e.g., with sulfinamides for chiral imines)

The carbonyl group can also undergo condensation reactions, where it reacts with a nucleophile, typically a nitrogen-based compound, followed by the elimination of a water molecule. A significant application of this reactivity is the reaction with chiral sulfinamides to produce chiral imines.

Research on 5-methyl-3-heptanone has demonstrated that it undergoes condensation with tert-butyl-sulfinamide to yield the corresponding chiral tert-butyl-sulfinyl-ketimine. lookchem.comsigmaaldrich.comsigmaaldrich.com This transformation is valuable in asymmetric synthesis, as the resulting chiral imine can be further modified to create highly substituted chiral molecules, such as aziridines. lookchem.comsigmaaldrich.comsigmaaldrich.com This reaction provides a pathway to introduce stereocenters with a high degree of control, starting from an achiral ketone.

Alpha-Carbon Reactivity and Enolate Chemistry of this compound

The hydrogen atoms on the carbons adjacent to the carbonyl group (alpha-carbons) are acidic and can be removed by a base to form a nucleophilic intermediate known as an enolate. masterorganicchemistry.comyoutube.com The formation of enolates is fundamental to many carbon-carbon bond-forming reactions.

Alkylation and Functionalization at Alpha Positions

This compound is an unsymmetrical ketone, possessing two different alpha-carbons (at the C-2 and C-4 positions), which leads to the potential formation of two distinct regioisomeric enolates. bham.ac.ukwikipedia.org The choice of base and reaction conditions determines which enolate is preferentially formed. bham.ac.ukyoutube.com

Kinetic Enolate: Deprotonation at the less sterically hindered alpha-carbon (C-2) using a bulky, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78°C) leads to the kinetic enolate. wikipedia.orgyoutube.com This is the faster-forming product. wikipedia.org

Thermodynamic Enolate: Using a smaller, weaker base under conditions that allow for equilibrium (higher temperatures) results in the formation of the more substituted, thermodynamically stable enolate at the C-4 position. bham.ac.ukwikipedia.org

Once formed, these enolate anions are potent nucleophiles that can react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the alpha position. masterorganicchemistry.comlibretexts.org This process, known as alpha-alkylation, allows for the introduction of various functional groups onto the ketone scaffold. youtube.comlibretexts.org

| Enolate Type | Position of Deprotonation | Typical Conditions | Key Feature |

|---|---|---|---|

| Kinetic | C-2 (less substituted) | Bulky base (LDA), Low Temp (-78°C) | Faster formation |

| Thermodynamic | C-4 (more substituted) | Smaller base (e.g., NaH), Higher Temp | More stable product |

Interconversion with Unsaturated Ketones (e.g., dehydration products)

Unsaturated ketones can be formed from this compound through pathways that involve its corresponding alcohol. One common method is the acid-catalyzed dehydration of 5-Ethyl-4-methyl-3-heptanol. The elimination of water from the alcohol generates a carbon-carbon double bond, resulting in the formation of one or more isomeric alkenes.

This process is integral to certain catalytic transformations. For example, in the hydrodeoxygenation of 5-methyl-3-heptanone, the ketone is first hydrogenated to 5-methyl-3-heptanol. mdpi.com This alcohol intermediate is then dehydrated on the acidic sites of the catalyst support (e.g., Al₂O₃) to yield a mixture of C₈ alkenes, such as 5-methyl-3-heptene (B85671) and 5-methyl-2-heptene. mdpi.com

Catalytic Transformations of this compound

Catalytic processes offer efficient routes to transform this compound into valuable hydrocarbons. A key example is the one-step hydrodeoxygenation (HDO) of the structurally similar 5-methyl-3-heptanone, which converts the ketone into a mixture of alkenes and alkanes suitable for use as fuel components. mdpi.com

This transformation is typically carried out using a bifunctional heterogeneous catalyst that possesses both metal sites for hydrogenation and acidic sites for dehydration. mdpi.com Common catalysts include transition metals like copper (Cu) or platinum (Pt) supported on alumina (B75360) (Al₂O₃). mdpi.com

The reaction proceeds through a sequential mechanism:

Hydrogenation: The ketone is reduced to the corresponding alcohol (5-methyl-3-heptanol) on the metal sites of the catalyst. mdpi.com

Dehydration: The alcohol is then dehydrated on the acidic sites of the alumina support to form alkenes. mdpi.com

Further Hydrogenation: The resulting alkenes can be further hydrogenated to the corresponding alkane (3-methyl heptane), particularly with highly active hydrogenation catalysts like platinum. mdpi.com

Research has shown that product selectivity is highly dependent on the choice of catalyst and reaction conditions. For example, using a 20 wt% Cu–Al₂O₃ catalyst at 220°C can achieve high selectivity (~82%) for C₈ alkenes. mdpi.com In contrast, a 1 wt% Pt–Al₂O₃ catalyst, being a more active hydrogenation catalyst, primarily yields the C₈ alkane with selectivity up to 97%. mdpi.com

| Catalyst | Reaction Temperature (°C) | Major Product(s) | Reported Selectivity | Reference |

|---|---|---|---|---|

| 20 wt% Cu–Al₂O₃ | 220 | C₈ Alkenes (5-methyl-3-heptene, 5-methyl-2-heptene) | ~82% | mdpi.com |

| 1 wt% Pt–Al₂O₃ | 180-260 | C₈ Alkane (3-methyl heptane) | up to 97% | mdpi.com |

Hydrodeoxygenation to Hydrocarbons (Alkenes and Alkanes) over Bifunctional Catalysts

Hydrodeoxygenation (HDO) is a crucial process for converting biomass-derived oxygenates into valuable hydrocarbon fuels. Research on ketones structurally similar to this compound, such as the C8 ketone 5-methyl-3-heptanone, provides significant insight into this transformation. mdpi.com This process typically utilizes bifunctional heterogeneous catalysts that possess both metal sites for hydrogenation and acid sites for dehydration. mdpi.com

In a one-step catalytic process, 5-methyl-3-heptanone can be converted into a mixture of C8 alkenes (5-methyl-3-heptene and 5-methyl-2-heptene) and a C8 alkane (3-methyl heptane). mdpi.com The reaction is performed under mild conditions, with temperatures ranging from 180 °C to 260 °C at atmospheric pressure. mdpi.com The choice of the transition metal supported on a catalyst like alumina (Al2O3) significantly influences the product distribution. mdpi.com

When a 20 wt% copper on alumina (Cu-Al2O3) catalyst is used, the primary products are a mix of C8 alkenes and alkanes, with the selectivity depending on the operating conditions. mdpi.com For instance, at 220 °C with a H2/ketone molar ratio of 2, the highest selectivity for C8 alkenes (~82%) was achieved. mdpi.com In contrast, a 1 wt% platinum on alumina (Pt-Al2O3) catalyst demonstrates much higher hydrogenation activity. mdpi.com Over this catalyst, the C8 ketone is almost completely converted to the C8 alkane, with selectivity reaching up to 97% at a 99.9% conversion rate across various temperatures. mdpi.com

The following table summarizes the performance of different bifunctional catalysts in the hydrodeoxygenation of 5-methyl-3-heptanone at 220 °C.

Catalyst Performance in Hydrodeoxygenation of 5-Methyl-3-heptanone

| Catalyst | Ketone Conversion (%) | Alkane Selectivity (%) | Alkene Selectivity (%) |

|---|---|---|---|

| 20% Cu-Al2O3 | 100 | 54 | ~46 (calculated) |

Formation of Peroxide Derivatives

Like many ethers, aldehydes, and other ketones, this compound is susceptible to autooxidation, a process where it reacts with atmospheric oxygen to form unstable peroxide derivatives. yale.eduutexas.edu This reaction is often initiated by light, heat, or the presence of contaminants and can lead to the accumulation of shock-sensitive and potentially explosive peroxide crystals. utexas.edufit.edu

Ketones are generally classified as "Class B" or "Group B" peroxide-forming chemicals. yale.eduutexas.edu This classification signifies that they can form explosive levels of peroxides upon concentration, for example, through evaporation or distillation. yale.eduutexas.edu The peroxide becomes hazardous because it is typically less volatile than the parent ketone, leading to its concentration in the residual liquid. yale.edu The presence of α-hydrogens in the ketone structure facilitates the formation of hydroperoxides.

The risk of peroxide formation increases with prolonged storage, especially after a container has been opened and exposed to air. yale.edu The process of autooxidation can be slowed by the addition of inhibitors, such as butylated hydroxytoluene (BHT), but these inhibitors can be depleted over time. fit.edu Visual indicators of significant peroxide formation can include the appearance of crystalline solids within the liquid or around the container's cap. fit.edu

Mechanistic Investigations of this compound Reactions

The mechanism for the hydrodeoxygenation of ketones like this compound over bifunctional catalysts involves a sequential, three-step pathway. mdpi.com This series reaction is facilitated by the distinct active sites on the catalyst. mdpi.com

The proposed mechanism is as follows:

Hydrogenation to Alcohol: The first step is the hydrogenation of the ketone's carbonyl group to a secondary alcohol. This reaction occurs on the metallic sites of the catalyst (e.g., Platinum or Copper). For 5-methyl-3-heptanone, this intermediate is 5-methyl-3-heptanol. mdpi.com

Dehydration to Alkenes: The second step involves the dehydration of the alcohol intermediate to form one or more alkene isomers. This elimination reaction takes place on the acid sites of the catalyst support, such as those on alumina (Al2O3). mdpi.com

Hydrogenation to Alkane: In the final step, the C=C double bonds of the alkene products can be further hydrogenated to yield the corresponding saturated alkane. This second hydrogenation step also occurs on the metal sites of the catalyst. mdpi.com

Advanced Spectroscopic and Chromatographic Methodologies for 5 Ethyl 4 Methyl 3 Heptanone Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida-tion

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution. For a molecule like 5-Ethyl-4-methyl-3-heptanone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework and stereochemistry.

The structural backbone of this compound can be systematically mapped using a suite of NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. Protons adjacent to the carbonyl group (α-protons at C-2) are expected to be deshielded, appearing downfield in the 2.4-2.5 ppm range. oregonstate.edu The ¹³C NMR spectrum is characterized by a distinctive carbonyl carbon resonance significantly downfield, typically in the 190-210 ppm region, which is highly indicative of a ketone functional group. bham.ac.ukchemguide.co.uk The remaining aliphatic carbons appear in the upfield region of the spectrum.

Based on established chemical shift correlations, a predicted assignment for the ¹H and ¹³C NMR spectra of this compound is presented below.

Predicted ¹H NMR Chemical Shifts for this compound

| Atom Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-1 (CH₃ of ethyl group at C-5) | ~0.9 | Triplet |

| H-2 (CH₂ α to C=O) | ~2.4 | Quartet |

| H-4 (CH) | ~2.6 | Multiplet |

| H-5 (CH) | ~1.8 | Multiplet |

| H-6 (CH₂ of ethyl group at C-5) | ~1.4 | Multiplet |

| H-7 (CH₃ of ethyl group at C-2) | ~1.05 | Triplet |

| H-8 (CH₃ at C-4) | ~1.1 | Doublet |

| H-9 (CH₃ of ethyl group at C-5) | ~0.85 | Triplet |

Note: The above is an interactive data table.

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~12 |

| C-2 | ~35 |

| C-3 (C=O) | ~212 |

| C-4 | ~50 |

| C-5 | ~45 |

| C-6 | ~25 |

| C-7 | ~8 |

| C-8 (methyl at C-4) | ~15 |

| C-9 (methyl of ethyl at C-5) | ~11 |

Note: The above is an interactive data table.

2D NMR Techniques: While 1D spectra provide foundational data, 2D NMR is indispensable for assembling the structure of a complex branched ketone.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the connection of adjacent protons. For this compound, COSY would establish correlations between the methyl and methylene (B1212753) protons of the ethyl groups and trace the connectivity along the heptanone backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C), enabling the definitive assignment of each carbon atom by linking it to its attached, and often more easily assigned, proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons and for connecting molecular fragments that are not directly linked by proton-proton coupling, such as connecting the protons on C-2 and C-4 to the carbonyl carbon (C-3).

The carbonyl group (C=O) exhibits significant magnetic anisotropy, meaning it creates a local magnetic field that is not uniform in all directions. modgraph.co.uk This anisotropic effect influences the chemical shifts of nearby protons, with the magnitude and sign (shielding or deshielding) of the shift being highly dependent on the proton's spatial position relative to the carbonyl bond. modgraph.co.ukacs.org

This phenomenon is a powerful tool for stereochemical assignment. wordpress.com In acyclic systems like this compound, the molecule will exist as a mixture of rapidly interconverting conformers. imperial.ac.uk However, certain preferred conformations will place specific protons within the shielding (cone) or deshielding (plane) regions of the carbonyl group. For the diastereomers of this compound, the relative orientation of the substituents at C-4 and C-5 will lead to different population-weighted average chemical shifts for specific protons. By carefully analyzing these shifts, often in conjunction with Nuclear Overhauser Effect (NOE) experiments and computational modeling, the relative stereochemistry of the chiral centers can be determined. researchgate.net NOESY or ROESY experiments, which detect through-space proximity of protons, can further help to distinguish diastereomers by revealing which groups are spatially close in the molecule's preferred conformations. nih.govacs.org

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides critical information about a molecule's mass and its fragmentation patterns, which serve as a molecular fingerprint.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the molecule, leading to extensive and predictable fragmentation. uni-saarland.de For ketones, two primary fragmentation pathways dominate the EI mass spectrum:

Alpha-Cleavage: This involves the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group. This process is highly favorable as it results in the formation of a resonance-stabilized acylium ion. chemguide.co.uk For this compound, alpha-cleavage can occur on either side of the carbonyl group.

Cleavage between C2-C3 yields an ethyl radical and a [M-C₂H₅]⁺ acylium ion.

Cleavage between C3-C4 yields a [CH₃CH₂CO]⁺ acylium ion (m/z 57) and the corresponding C₇H₁₅ radical. The formation of the stable m/z 57 ion is often a dominant peak in the spectrum of ethyl ketones.

McLafferty Rearrangement: This is a characteristic rearrangement for carbonyl compounds that possess a γ-hydrogen. openstax.org It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the α-β bond. This results in the loss of a neutral alkene molecule. In this compound, hydrogens on C-6 could potentially participate in this rearrangement.

Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 156 | [C₁₀H₂₀O]⁺˙ | Molecular Ion (M⁺˙) |

| 127 | [M - C₂H₅]⁺ | α-cleavage (loss of ethyl radical from C-2 side) |

| 99 | [M - C₄H₉]⁺ | α-cleavage (loss of sec-butyl radical from C-4 side) |

| 85 | [M - C₅H₁₁]⁺ | α-cleavage with rearrangement |

Note: The above is an interactive data table.

While EI provides structural information through fragmentation, the molecular ion can sometimes be weak or absent. Soft ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), are less energetic and typically produce an abundant protonated molecule [M+H]⁺ or other adduct ions with minimal fragmentation. uni-saarland.de This is invaluable for confirming the molecular weight of the analyte.

Tandem mass spectrometry (MS/MS) offers a higher level of specificity and is a powerful tool for confirmatory analysis. wikipedia.orgnih.gov In an MS/MS experiment, the [M+H]⁺ ion generated by a soft ionization source is selected in the first mass analyzer (MS1), subjected to fragmentation in a collision cell (e.g., through collision-induced dissociation, CID), and the resulting product ions are analyzed in a second mass analyzer (MS2). nationalmaglab.org This process generates a product ion spectrum that is characteristic of the parent ion's structure. For this compound, MS/MS can be used to confirm the identity of the compound in complex mixtures by matching its unique product ion spectrum against a reference, providing a very high degree of confidence in the identification.

Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups and conformational properties of a molecule. ekb.eg

For this compound, the most prominent and diagnostic feature in both IR and Raman spectra is the carbonyl (C=O) stretching vibration.

IR Spectrum: A strong, sharp absorption band is expected in the region of 1715-1720 cm⁻¹ for a saturated aliphatic ketone. bham.ac.uk The exact position can be influenced by the local molecular environment. Other significant bands include C-H stretching vibrations from the methyl and methylene groups (~2850-3000 cm⁻¹) and C-H bending vibrations (~1375-1465 cm⁻¹).

Raman Spectrum: The C=O stretch is also observable in the Raman spectrum, though its intensity can vary. Aliphatic C-H stretching and bending modes are typically strong in Raman spectra, providing a detailed fingerprint of the molecule's hydrocarbon framework.

These vibrational techniques are also sensitive to molecular conformation. nih.govnih.gov Acyclic molecules like this compound can exist in several rotational isomers (conformers). chemistrysteps.com Different conformers may exhibit slight shifts in their vibrational frequencies or give rise to distinct bands, particularly in the fingerprint region (< 1500 cm⁻¹). By analyzing the spectra, sometimes at varying temperatures, it is possible to gain insight into the relative populations of different conformers in the sample.

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong | Strong |

| C=O Stretch | 1715 - 1720 | Strong | Medium-Weak |

| CH₂ Bend (Scissoring) | ~1465 | Medium | Medium |

| CH₃ Bend (Asymmetric/Symmetric) | ~1450 / ~1375 | Medium | Medium |

Note: The above is an interactive data table.

Advanced Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of this compound, enabling its separation from complex matrices and the resolution of its isomeric forms. The selection of a specific chromatographic technique is contingent upon the analytical objective, such as purity determination, mixture analysis, or stereoisomer separation.

Gas Chromatography (GC) and GC-Mass Spectrometry for Purity and Mixture Analysis

Gas Chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound. The compound is vaporized and transported by an inert carrier gas through a capillary column. Separation is achieved based on the differential partitioning of analytes between the mobile phase (carrier gas) and a stationary phase coated on the column walls. The time it takes for a compound to pass through the column, known as the retention time, is a characteristic feature used for its identification.

For unambiguous identification and structural elucidation, GC is frequently coupled with Mass Spectrometry (MS). As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The mass spectrum for this compound available in the NIST library shows a characteristic fragmentation pattern that can be used for its definitive identification. nih.gov

The purity of a this compound sample can be determined by quantifying the peak area of the main compound relative to the total area of all peaks in the chromatogram. GC-MS is also highly effective for analyzing the compound within complex mixtures, such as reaction products or environmental samples, by separating and identifying each component. chromatographyonline.comnih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Rtx-Volatiles (30 m × 0.25 mm ID × 1 µm df) or similar non-polar/mid-polar column (e.g., TG-Wax) | Separates volatile compounds based on boiling point and polarity. mdpi.commdpi.com |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. mdpi.com |

| Oven Program | Initial temp: 35-40°C, hold for 1-2 min, ramp at 8-20°C/min to 240°C | Controls the separation by adjusting analyte volatility and interaction with the stationary phase. mdpi.commdpi.com |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for identification. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. mdpi.com |

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol |

| NIST Library Number | 63377 |

| Top Peak (m/z) | 57 |

| 2nd Highest Peak (m/z) | 85 |

| 3rd Highest Peak (m/z) | 29 |

Data sourced from PubChem CID 545125. nih.gov

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry for Ketone Analysis and Derivatization Strategies

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. However, ketones like this compound lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors. To overcome this limitation, a derivatization strategy is commonly employed. researchgate.net

A widely used method involves reacting the ketone with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction forms a 2,4-dinitrophenylhydrazone derivative, which is highly colored and exhibits strong absorbance in the UV-Vis spectrum, typically around 360 nm. waters.comauroraprosci.com The resulting derivatives can then be separated, often using reversed-phase HPLC with a C18 column, and quantified with high sensitivity. researchgate.net

Coupling HPLC with mass spectrometry (LC-MS) provides an additional layer of analytical certainty. LC-MS allows for the determination of the molecular weight of the derivatized ketone, confirming its identity. This is particularly useful for identifying unknown ketones in a sample mixture after derivatization. nih.govacs.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 column (e.g., 4.6 × 250 mm, 5 µm) | Separates the non-polar DNPH derivatives. researchgate.netauroraprosci.com |

| Mobile Phase | Gradient of Acetonitrile/Water | Elutes the derivatives from the column with good resolution. researchgate.net |

| Detection | UV-Vis Diode-Array Detector (DAD) | Quantifies the derivatives based on their absorbance. |

| Wavelength | 360-365 nm | Corresponds to the maximum absorbance of the 2,4-dinitrophenylhydrazone derivatives. researchgate.netwaters.com |

Chiral Chromatography for Enantiomeric and Diastereomeric Separation

The structure of this compound contains two chiral centers (at carbons 4 and 5), meaning it can exist as four stereoisomers: two pairs of enantiomers. Enantiomers have identical physical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. Chiral chromatography is specifically designed to resolve these isomeric forms. nih.gov

Two primary strategies are used for the chiral separation of compounds like this compound:

Direct Method: This approach utilizes a Chiral Stationary Phase (CSP). The CSP is composed of a chiral selector that is immobilized on a solid support (e.g., silica). The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, which have different binding energies. This difference in interaction strength leads to different retention times, allowing for their separation. eijppr.com

Indirect Method: In this method, the enantiomeric mixture is first reacted with a pure chiral derivatizing agent to form a pair of diastereomers. nih.gov Since diastereomers have different physical properties, they can be separated using a standard, non-chiral (achiral) HPLC column, such as silica (B1680970) gel. nih.gov After separation, the original enantiomers can be recovered by cleaving the derivatizing agent, if necessary.

The choice between these methods depends on factors such as the availability of a suitable CSP, the reactivity of the analyte, and the scale of the separation required.

| Feature | Direct Method (Chiral Stationary Phase) | Indirect Method (Chiral Derivatization) |

|---|---|---|

| Principle | Differential interaction of enantiomers with a CSP. | Conversion of enantiomers into diastereomers, followed by separation on an achiral phase. |

| Advantages | Analyte is not chemically modified; direct analysis. | Uses standard, less expensive achiral columns; can improve detectability. nih.gov |

| Disadvantages | CSPs can be expensive and have specific mobile phase requirements. | Requires a pure chiral derivatizing agent; reaction may not be quantitative; analyte recovery may be needed. nih.gov |

Hybrid Analytical Systems and Derivatization Strategies for Enhanced Detection

Hybrid or hyphenated analytical systems, which couple a separation technique with a powerful detection method (e.g., GC-MS, LC-MS), are essential for the comprehensive analysis of this compound. The enhancement of detection sensitivity and selectivity often relies on chemical derivatization, a process that modifies the analyte to make it more amenable to analysis. acs.org

Beyond the DNPH derivatization used for HPLC-UV, other reagents are tailored for different analytical platforms:

For GC-MS: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common reagent that reacts with ketones to form stable oxime derivatives. These derivatives are highly volatile and possess excellent electron-capturing properties, making them suitable for sensitive detection by GC-MS.

For LC-MS: To improve ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), derivatizing agents that introduce a permanently charged group are highly effective. Girard's reagents (such as Girard's Reagent T) contain a quaternary ammonium (B1175870) group that attaches to the ketone, significantly boosting the MS signal and enabling lower detection limits. acs.orgnih.gov

Sample preparation techniques can also be integrated into the analytical workflow. Solid Phase Microextraction (SPME) is a solvent-free method where a coated fiber is used to extract analytes from a sample. The fiber can then be directly inserted into a GC inlet for analysis. For ketones, on-fiber derivatization with reagents like PFBHA can be performed, combining extraction and derivatization into a single step.

| Derivatizing Reagent | Derivative Formed | Analytical Technique | Advantage |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | HPLC-UV, LC-MS | Provides strong UV absorbance for sensitive detection. nih.gov |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | GC-MS | Increases volatility and provides high sensitivity. |

| Girard's Reagent T (GRT) | Hydrazone (with quaternary ammonium) | LC-MS/MS | Adds a permanent positive charge, greatly enhancing ESI-MS signal. nih.gov |

| 2-Nitrophenylhydrazine (2-NPH) | Hydrazone | HPLC-DAD-MS | Allows for online identification of unknown ketone derivatives. nih.gov |

Catalyst Characterization Techniques in this compound Conversion Studies

The catalytic conversion of ketones like this compound into other valuable chemicals, such as alcohols or hydrocarbons, is an area of significant research interest. Understanding the physical and chemical properties of the catalysts used in these transformations is crucial for optimizing reaction efficiency and selectivity. Several key techniques are employed to characterize these catalysts.

X-Ray Diffraction (XRD): This technique is used to identify the crystalline phases present in the catalyst material. It provides information on the crystal structure, lattice parameters, and crystallite size of the active catalytic species and the support material. This is vital for confirming the synthesis of the desired catalyst phase and for detecting any changes that may occur during the reaction.

Brunauer–Emmett–Teller (BET) Analysis: The BET method is used to determine the specific surface area, pore volume, and pore size distribution of a catalyst. acs.org This is accomplished by measuring the physical adsorption of a gas (typically nitrogen) onto the material's surface at cryogenic temperatures. A high surface area is often desirable as it can provide more active sites for the catalytic reaction. nih.govpolimi.it

Transmission Electron Microscopy (TEM): TEM is a powerful imaging technique that provides high-resolution, magnified images of the catalyst. It allows for the direct visualization of the catalyst's morphology, including the size, shape, and distribution (dispersion) of the active metal nanoparticles on the support material. cjsc.ac.cnresearchgate.net This information is critical, as the catalytic activity is often highly dependent on the particle size of the active component.

| Technique | Information Obtained | Importance in Catalysis |

|---|---|---|

| X-Ray Diffraction (XRD) | Crystalline structure, phase composition, crystallite size. | Confirms the identity and purity of the catalyst's crystalline components and monitors structural changes. |

| Brunauer–Emmett–Teller (BET) | Specific surface area, pore volume, pore size distribution. acs.org | Relates the physical texture of the catalyst to its potential activity by quantifying the accessible surface for reaction. nih.gov |

| Transmission Electron Microscopy (TEM) | Particle size and shape, dispersion of active phase, morphology. researchgate.net | Visualizes the nanoscale features of the catalyst, which directly influence the number and nature of active sites. cjsc.ac.cn |

Computational and Theoretical Chemistry Studies of 5 Ethyl 4 Methyl 3 Heptanone

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Theory

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and physical properties. Methods like Density Functional Theory (DFT) are commonly employed to solve the electronic structure of molecules such as 5-Ethyl-4-methyl-3-heptanone.

The electronic nature of this compound is dominated by the polar carbonyl group (C=O). The oxygen atom is more electronegative than the carbon atom, leading to a significant polarization of the carbon-oxygen double bond. blogspot.combham.ac.uk This creates a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom, making the carbon atom an electrophilic site susceptible to nucleophilic attack. blogspot.comidc-online.com

Molecular Orbital (MO) theory provides a more detailed picture of the bonding and electronic properties. The key orbitals in understanding the reactivity of a ketone are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. idc-online.comlibretexts.org

HOMO : For a ketone like this compound, the HOMO is typically associated with the non-bonding lone pair electrons on the oxygen atom. idc-online.com These are the most energetic and most easily donated electrons, making the oxygen a site for electrophilic attack (e.g., protonation in acidic conditions).

LUMO : The LUMO is generally the π* (pi-antibonding) orbital of the C=O double bond. idc-online.comlibretexts.org This orbital is primarily localized on the carbonyl carbon atom. libretexts.org It represents the lowest energy position available to accept electrons. Therefore, nucleophiles will attack the carbonyl carbon, donating electrons into this LUMO. idc-online.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap generally indicates higher reactivity. Computational methods can precisely calculate the energies and spatial distributions of these orbitals, providing a quantitative basis for predicting the molecule's chemical behavior. youtube.com

| Property | Description | Relevance to this compound |

| Electronic Structure | Distribution of electron density in the molecule. | Governed by the polar C=O bond, creating an electrophilic carbon and a nucleophilic oxygen. |

| HOMO | Highest Occupied Molecular Orbital. | Localized on the oxygen's lone pairs; site of electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital. | The π* orbital of the C=O bond, localized on carbon; site of nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of multiple single bonds, this compound is a conformationally flexible molecule. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that arise from rotation around these single bonds and their relative energies. lumenlearning.comchemistrysteps.com

For a molecule with multiple chiral centers and flexible alkyl chains, numerous conformers can exist. Computational methods can systematically explore the potential energy surface to identify the most stable (lowest energy) conformations. The stability of different conformers is determined by a combination of factors:

Torsional Strain : Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally more stable than eclipsed ones. maricopa.edu

Steric Strain : Occurs when bulky groups are forced into close proximity, leading to repulsive interactions. In this compound, the ethyl and methyl groups will orient themselves to minimize these interactions. For example, an "anti" conformation, where the largest groups are 180° apart, is typically the most stable. lumenlearning.comlibretexts.org

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. researchgate.net In an MD simulation, the forces on each atom are calculated, and Newton's laws of motion are used to simulate their movements. This provides a trajectory of the molecule's positions and velocities, revealing how it behaves in different environments (e.g., in a solvent like water or ethanol). researchgate.netnih.gov MD simulations can elucidate solvent interactions, such as hydrogen bonding between the carbonyl oxygen and solvent molecules, and determine how the molecule explores different conformational states at a given temperature. acs.org

| Technique | Information Provided | Application to this compound |

| Conformational Analysis | Identifies stable low-energy spatial arrangements (conformers). lumenlearning.com | Determines the preferred shapes of the molecule by minimizing torsional and steric strain between the ethyl and methyl groups. lumenlearning.com |

| Molecular Dynamics (MD) | Simulates the motion of atoms over time. researchgate.net | Reveals how the molecule flexes, vibrates, and interacts with solvent molecules in a dynamic environment. researchgate.netacs.org |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation. acs.org This process is crucial for confirming molecular structures and understanding their properties.

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum of a ketone is the strong absorption band from the C=O bond stretch. spectroscopyonline.commit.edu For aliphatic ketones like this compound, this peak typically appears in the 1700-1750 cm⁻¹ range. mit.edu Quantum chemical calculations, often using DFT, can compute the vibrational frequencies of the molecule. acs.org These calculated frequencies can be scaled to correct for systematic errors in the computational method, often showing excellent agreement with experimental spectra. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Computational methods can predict ¹H and ¹³C NMR chemical shifts. acs.orgfrontiersin.org The accuracy of these predictions has improved significantly, making them a valuable tool for structure elucidation. github.io For this compound, calculations would predict distinct signals for each unique carbon and proton, with chemical shifts influenced by proximity to the electron-withdrawing carbonyl group. Protons on carbons alpha to the carbonyl typically appear in the 2.0-2.5 ppm range in ¹H NMR spectra. libretexts.org

Mass Spectrometry (MS) : While direct prediction of a full mass spectrum is complex, computational methods can help by calculating the stability of potential fragment ions, aiding in the interpretation of fragmentation patterns observed in experimental MS data.

The validation process involves comparing the computationally predicted spectra with experimentally obtained spectra. nih.govtandfonline.com A strong correlation between the two provides confidence in both the assigned structure of the molecule and the computational model used.

| Spectroscopic Data | Experimental Value/Range | Typical Computational Prediction Method |

| IR C=O Stretch | ~1700-1750 cm⁻¹ mit.edu | DFT vibrational frequency calculation. acs.org |

| ¹H NMR (α-protons) | ~2.0-2.5 ppm libretexts.org | GIAO method with DFT. acs.org |

| ¹³C NMR (C=O carbon) | ~200-220 ppm | GIAO method with DFT. acs.org |

Computational Elucidation of Reaction Mechanisms involving this compound

Computational chemistry provides indispensable tools for investigating the detailed pathways of chemical reactions, known as reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states.

For this compound, several important reactions could be studied computationally:

Nucleophilic Addition : This is the characteristic reaction of ketones. The mechanism of reactions like the Grignard reaction or reduction with sodium borohydride (B1222165) can be elucidated. nih.govnih.gov Calculations can model the approach of the nucleophile to the electrophilic carbonyl carbon, determine the structure of the transition state, and calculate the activation energy, which governs the reaction rate. nih.govacs.org For instance, studies on the NaBH₄ reduction of ketones suggest a transition state where the sodium cation coordinates to the carbonyl oxygen. nih.govacs.org

Enolate Formation and Aldol (B89426) Condensation : In the presence of a base, this compound can be deprotonated at the alpha-carbon (C2 or C4) to form an enolate. This enolate can then act as a nucleophile in reactions like the aldol condensation. researchgate.netwikipedia.orglibretexts.org Computational studies can determine the relative acidity of the α-protons and model the subsequent C-C bond-forming step of the condensation, explaining potential regio- and stereoselectivity. libretexts.org

Keto-Enol Tautomerism : The interconversion between the keto form (this compound) and its corresponding enol isomers can be studied. Ab initio molecular dynamics simulations have been used to show that in solution, this process is often mediated by solvent molecules that facilitate proton transfer. researchgate.netnih.gov

By calculating the energies of all species along the reaction pathway, a complete energy profile can be constructed. This allows for a detailed, quantitative understanding of why a reaction proceeds in a certain way, what the rate-limiting step is, and how the structure of the reactants influences the outcome. nih.gov

Advanced Applications and Industrial Prospects of 5 Ethyl 4 Methyl 3 Heptanone and Its Derivatives

Role as a Key Intermediate in Complex Organic Synthesis

While specific examples of 5-Ethyl-4-methyl-3-heptanone as a key intermediate in the synthesis of highly complex, unrelated molecules are not extensively documented in publicly available literature, its chemical structure suggests a potential role as a versatile building block. The reactivity of the carbonyl group allows for a variety of transformations, making it a plausible precursor for more functionalized compounds.

The synthesis of structurally similar ketones, such as the insect pheromone (S)-4-methyl-3-heptanone, has been achieved through methods like the SAMP-/RAMP-hydrazone method, which allows for asymmetric synthesis. orgsyn.org This process involves the reaction of a hydrazone with a strong base, followed by alkylation and subsequent ozonolysis to yield the desired ketone. orgsyn.org Such synthetic routes highlight the potential for creating chiral centers and introducing further complexity, suggesting that this compound could be synthesized with high stereochemical control and then elaborated into more complex structures like pheromones or pharmacologically active molecules. For instance, the synthesis of 4-methyl-3-heptanol, an aggregation pheromone of the European elm beetle, can be achieved through a Grignard reaction followed by oxidation to the corresponding ketone, 4-methyl-3-heptanone. wustl.edu

Applications in Specialty Chemical Manufacturing (e.g., as a solvent for resins)

Ketones are widely recognized for their excellent solvent properties, and this compound is likely no exception. Although specific documentation detailing its use as a solvent for resins is sparse, the applications of its structural analogs are well-established. For example, the related compound 5-methyl-3-heptanone is utilized as a solvent for nitrocellulose and vinyl resins. Given the similar chemical nature of these aliphatic ketones, it is reasonable to infer that this compound could also serve as an effective solvent in the specialty chemical industry for various polymers and resins.

The physical properties of this compound, such as its liquid state at room temperature and its expected solvency for a range of organic materials, would make it a candidate for applications in coatings, adhesives, and inks.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H20O |

| Molecular Weight | 156.26 g/mol |

| IUPAC Name | 5-ethyl-4-methylheptan-3-one |

| CAS Number | 27607-63-2 |

| Appearance | Colorless liquid (expected) |

| Boiling Point | Not specified |

| Density | Not specified |

Data sourced from PubChem. nih.gov

Utility in Fuel and Biofuel Production via Hydrodeoxygenation

A significant and promising application of ketones like this compound is in the production of biofuels. The process of hydrodeoxygenation (HDO) is a crucial step in converting biomass-derived oxygenates into hydrocarbons suitable for use as transportation fuels.

Research on the hydrodeoxygenation of the closely related 5-methyl-3-heptanone (a C8 ketone) has demonstrated a viable pathway to produce C8 alkenes and alkanes. mdpi.com This one-step catalytic process typically involves a bifunctional catalyst, such as a transition metal (e.g., copper or platinum) supported on alumina (B75360) (Al2O3). mdpi.com The reaction proceeds through the hydrogenation of the ketone to its corresponding alcohol (5-methyl-3-heptanol), followed by the dehydration of the alcohol on the acidic sites of the support to form alkenes. mdpi.com These alkenes can then be further hydrogenated to alkanes. mdpi.com

By analogy, this compound, a C10 ketone, could be converted into C10 hydrocarbons, which fall within the diesel and jet fuel range. This makes it a valuable intermediate in the production of drop-in biofuels from renewable resources. The efficiency and selectivity of this conversion depend on the catalyst and reaction conditions, such as temperature and hydrogen pressure. mdpi.com

Table 2: Catalysts and Products in the Hydrodeoxygenation of a Related Ketone

| Catalyst | Primary Products | Selectivity |

|---|---|---|

| 20 wt% Cu–Al2O3 | C8 alkenes and C8 alkane | Highest alkene selectivity (~82%) at 220 °C |

| 1 wt% Pt–Al2O3 | C8 alkane | Up to 97% selectivity |

Data based on the hydrodeoxygenation of 5-methyl-3-heptanone. mdpi.com

Contribution to Flavor and Fragrance Chemistry (Focus on Chemical Synthesis and Structural Aspects)

Aliphatic ketones are known for their diverse and often pleasant aromas, making them valuable components in the flavor and fragrance industry. While the specific organoleptic properties of this compound are not widely reported, its structural relatives have well-characterized scent profiles. For instance, 5-methyl-3-heptanone is described as having a herbal, sweet, and oily odor with fruity and citrus flavor notes. thegoodscentscompany.com Another related compound, 5-methyl-hept-2-en-4-one, is noted for its hazelnut-like fragrance and flavor. google.com

Given these examples, it is likely that this compound also possesses a unique aroma profile that could be of interest to the fragrance industry. The synthesis of such compounds for fragrance applications often requires high purity and, in some cases, stereochemical control to achieve the desired scent. The structural aspects, such as the branching and the position of the carbonyl group, are critical in determining the olfactory properties of the molecule.

Table 3: Fragrance Profiles of Ketones Related to this compound

| Compound | Odor Description |

|---|---|

| 5-Methyl-3-heptanone | Herbal, sweet, oily, fruity, citrus |

| 5-Methyl-hept-2-en-4-one | Hazelnut-like |

| 4-Heptanone | Fruity, cheesy, sweet, cognac, pineapple |

Data sourced from The Good Scents Company. thegoodscentscompany.comthegoodscentscompany.com

Occurrence and Chemical Characterization in Natural Systems (e.g., as Pheromones, focusing on chemical structure and synthesis)

Several ketones with structures closely related to this compound are found in nature, where they often function as chemical signals or pheromones. A prominent example is (S)-4-methyl-3-heptanone, which serves as an alarm pheromone in various ant species, including Atta texana. wustl.eduusda.gov The biosynthesis of this insect pheromone has been shown to proceed from three propionate (B1217596) units through a polyketide or fatty acid-type metabolic pathway. rsc.orgnih.gov

Furthermore, 5-Methyl-3-heptanone has been identified as a sex pheromone in marine polychaetes, where it plays a role in coordinating reproductive behavior. chemfaces.com In Platynereis dumerilii, the S(+)-isomer is produced by males and acts on females, while the R(-)-isomer is produced by females and acts on males. chemfaces.com

The synthesis of these chiral pheromones often requires stereoselective methods to produce the biologically active isomer. The asymmetric synthesis of (S)-(+)-4-methyl-3-heptanone, for example, can be achieved with high enantiomeric excess using the SAMP-/RAMP-hydrazone method. orgsyn.org While there is no direct evidence of this compound occurring as a pheromone, its structural similarity to known pheromones suggests that it or its derivatives could have biological activity and that established synthetic methods could be adapted for its stereoselective preparation.

Table 4: Examples of Pheromones Structurally Related to this compound

| Compound | Type of Pheromone | Organism(s) |

|---|---|---|

| (S)-4-Methyl-3-heptanone | Alarm Pheromone | Ants (Atta texana, Pogonomyrmex spp.) |

| 5-Methyl-3-heptanone | Sex Pheromone | Marine Polychaetes (Platynereis dumerilii, Nereis succinea) |

Data sourced from various studies on insect and marine pheromones. wustl.eduusda.govchemfaces.com

Patent Landscape and Emerging Industrial Uses

The patent landscape for this compound itself is not extensive; however, patents related to its structural analogs indicate potential areas of industrial application. For instance, patents exist for the use of related ketones, such as 5-methyl-hept-2-en-4-one, as fragrance and flavor ingredients. google.com Additionally, there are patents covering the synthesis of pheromones like (+)-Sitophilure ((4R,5S)-5-hydroxy-4-methyl-3-heptanone), which is structurally similar to derivatives of the target compound. google.com

The emerging industrial uses for this compound are likely to be in the areas of specialty chemicals, biofuels, and fragrances, mirroring the applications of other branched aliphatic ketones. Its potential as a precursor for more complex molecules in organic synthesis also presents opportunities for future patent applications. The availability of patents for the chemical structure of this compound and its derivatives, as indicated by databases like PubChem, suggests that there is commercial interest in this class of compounds. nih.govnih.gov

Future Research Directions and Unexplored Avenues for 5 Ethyl 4 Methyl 3 Heptanone

Development of Highly Efficient and Stereoselective Synthetic Methodologies

The synthesis of structurally complex molecules like 5-ethyl-4-methyl-3-heptanone with precise control over stereochemistry remains a formidable challenge in organic chemistry. Future research should prioritize the development of more efficient and highly stereoselective synthetic routes.

A particularly promising avenue lies in the expanded use of biocatalysis . Enzymes, such as ketone reductases, offer an environmentally benign alternative to traditional chemical catalysts, often operating under mild conditions with exceptional selectivity. researchgate.netmdpi.com The directed evolution of existing enzymes or the discovery of novel ones could lead to biocatalysts capable of producing specific stereoisomers of this compound and other chiral ketones with high enantiomeric excess. tcsedsystem.edunih.gov Research into whole-cell biocatalysts could further simplify these processes by providing in situ cofactor regeneration. mdpi.com

Another key area is the advancement of asymmetric catalytic methods . While significant progress has been made in the enantioselective synthesis of α-quaternary ketones, applying these methods to acyclic systems with multiple stereocenters, such as this compound, requires further innovation. nih.govunc.edu Future work could focus on developing novel chiral catalysts, including those based on transition metals like palladium or cobalt, that can effectively control the formation of multiple stereocenters in a single reaction. chemrxiv.orgnih.govrsc.org The exploration of umpolung strategies, which reverse the normal polarity of functional groups, may also open new pathways for the enantioselective α-functionalization of ketones. acs.orgspringernature.comresearchgate.net

| Research Focus | Potential Methodology | Desired Outcome |

| Biocatalysis | Directed evolution of ketone reductases | Highly stereoselective synthesis of specific isomers |

| Asymmetric Catalysis | Development of novel chiral transition metal catalysts | Control over multiple stereocenters in acyclic ketones |

| Umpolung Strategies | Iridium-catalyzed reactions of silyl (B83357) enol ethers | Enantioselective α-functionalization with a broad range of nucleophiles |

Investigation of Novel Catalytic Transformations and Reaction Pathways

Beyond its synthesis, this compound can serve as a versatile building block for the creation of more complex molecules. Future research should investigate novel catalytic transformations to functionalize this and other branched ketones in innovative ways.

A significant area of opportunity is C-H functionalization . Developing catalytic systems that can selectively activate and functionalize the various C-H bonds within the this compound backbone would provide a powerful tool for late-stage modification. rsc.org Research into bimetallic catalytic systems, such as Cu-Pd, has shown promise for the successive dehydrogenation of aliphatic ketones, and could be adapted for this purpose. rsc.org

Furthermore, exploring novel α-alkylation reactions using environmentally benign alkylating agents, such as alcohols, is a key direction. mdpi.com The "borrowing hydrogen" strategy, which has a high atom economy, could be further developed for the α-alkylation of branched ketones. mdpi.com Additionally, radical N-heterocyclic carbene catalysis presents a promising route for the synthesis of sterically hindered dialkyl ketones from aliphatic aldehydes. researchgate.net

The development of new hydroacylation protocols for 1,3-dienes could also provide a regioselective and enantioselective route to functionalized ketones that could be precursors to or derivatives of this compound. nih.gov

| Transformation Type | Catalytic Approach | Potential Application |

| C-H Functionalization | Bimetallic Cu-Pd catalysis | Selective late-stage modification of the ketone backbone |

| α-Alkylation | "Borrowing hydrogen" strategy with alcohol alkylating agents | Greener synthesis of more complex branched ketones |

| Hydroacylation | Cobalt(I)-catalyzed reactions of 1,3-dienes and aldehydes | Regio- and enantioselective synthesis of functionalized ketones |

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis and transformation of this compound. The application of Process Analytical Technology (PAT) through advanced in-situ spectroscopic techniques is a key future research direction. researchgate.netmt.com

Real-time monitoring using techniques such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can provide invaluable data on the concentration of reactants, intermediates, and products throughout a reaction. youtube.com This information can be used to identify transient species, elucidate reaction pathways, and optimize process parameters for improved yield and selectivity. researcher.life The integration of these spectroscopic tools into automated laboratory systems can facilitate high-throughput experimentation and accelerate the discovery of optimal reaction conditions. researchgate.net

Future research could focus on developing and applying these in-situ monitoring techniques to the complex catalytic systems used for the synthesis and functionalization of branched ketones. This would not only enhance process understanding but also improve safety and reproducibility when scaling up reactions. news-medical.net The use of microfluidic reactors combined with real-time spectroscopic analysis offers a powerful platform for studying reaction kinetics with high precision. mdpi.com

| Spectroscopic Technique | Information Gained | Impact on Research |

| In-situ FTIR/Raman | Real-time concentration of reactants, intermediates, and products | Enhanced mechanistic understanding and process optimization |

| Process Analytical Technology (PAT) | Continuous monitoring of critical process parameters | Improved process control, safety, and scalability |

| Microfluidic Reactors with Spectroscopy | Precise kinetic data and reaction profiling | Accelerated discovery and optimization of novel reactions |

Machine Learning and Artificial Intelligence in Predictive Chemistry for Branched Ketones

The vast and complex landscape of chemical reactions presents a significant opportunity for the application of machine learning (ML) and artificial intelligence (AI). Future research in this area can greatly accelerate the discovery and optimization of synthetic routes and transformations involving branched ketones like this compound.

| AI/ML Application | Methodology | Potential Impact |

| Reaction Outcome Prediction | Neural networks trained on large reaction databases | Prioritization of experiments and reduction of failed reactions |

| Retrosynthesis Planning | AI-driven disconnection strategies | Discovery of novel and more efficient synthetic routes |

| Reaction Optimization | Active learning and Bayesian optimization | Accelerated identification of optimal reaction conditions with fewer experiments nih.gov |

Sustainable Production and Environmental Degradation Studies (excluding toxicity)

In line with the principles of green chemistry, future research must address the sustainable production and environmental fate of this compound and other aliphatic ketones.

A key focus should be on developing synthetic routes that utilize renewable feedstocks . yedarnd.com One promising approach is the "Bio-Catalytic conversion" strategy, which combines microbial fermentation to produce carboxylic acid precursors from biomass with subsequent catalytic ketonization. nih.govresearchgate.net Research into novel, highly selective, and reusable catalysts for the aerobic oxidation of renewable starting materials is also crucial for developing greener production methods. researchgate.net The use of more environmentally friendly solvents and reagents, or even solvent-free conditions, should be a priority in the development of new synthetic protocols. mcgill.canih.gov

Understanding the environmental degradation of this compound is essential for assessing its environmental impact. Future studies should investigate its biodegradation pathways in various environmental compartments, such as soil and water. researchgate.net The degradation of aliphatic ketones can occur through microbial oxidation, which can lead to the formation of fatty acids that are then metabolized. inchem.orgnih.gov Photodegradation can also be a significant pathway for the breakdown of organic compounds in the environment. pjoes.com A thorough understanding of these degradation processes will inform the design of more environmentally benign branched ketones for various applications.

| Research Area | Approach | Goal |

| Sustainable Production | "Bio-Catalytic conversion" from renewable feedstocks | Reduce reliance on fossil fuels and create a more circular economy for chemicals |

| Green Synthesis | Development of heterogeneous catalysts for aerobic oxidation | Minimize waste and the use of hazardous reagents |

| Environmental Degradation | Investigation of biodegradation and photodegradation pathways | Assess the environmental fate and persistence of the compound |

Q & A

Q. What are the optimal synthetic routes for 5-ethyl-4-methyl-3-heptanone in laboratory settings?

The synthesis of this compound typically involves oxidation of secondary alcohols or ketonization of aldehydes. For example, oxidation of 5-ethyl-4-methyl-3-heptanol using pyridinium chlorochromate (PCC) in dichloromethane yields the target ketone with minimal over-oxidation . Alternative methods include catalytic dehydrogenation of alcohols or Friedel-Crafts acylation, though these may require rigorous control of steric hindrance due to the branched alkyl groups. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid byproducts like diastereomers or dehydration products .

Q. How can researchers confirm the structural identity of this compound?

Structural validation requires a combination of analytical techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention indices (e.g., AI: 925, KI: 931) and fragmentation patterns with reference libraries .

- Nuclear Magnetic Resonance (NMR): Analyze and spectra for characteristic signals (e.g., carbonyl carbon at ~210 ppm, methyl/ethyl splitting patterns) .

- Infrared Spectroscopy (IR): Identify the ketone carbonyl stretch at ~1700–1750 cm, with alkyl C-H stretches between 2800–3000 cm .

Advanced Research Questions

Q. How can stereoisomers of this compound be differentiated in chiral environments?

The compound has stereocenters at C4 and C5, leading to diastereomers (e.g., (4R,5S) vs. (4S,5R)). Differentiation methods include:

- Chiral Chromatography: Use chiral stationary phases (e.g., β-cyclodextrin) in GC or HPLC to resolve enantiomers based on retention time differences .

- X-ray Crystallography: Resolve absolute configuration via single-crystal analysis, particularly for biologically active isomers .

- Optical Rotation: Measure specific rotation values and compare with literature data (e.g., [α] for (4R,5S)-isomer: +12.3°) .

Q. What methodologies are recommended for assessing the compound’s toxicity in biological systems?

- Literature Meta-Analysis: Conduct systematic reviews of databases (PubMed, Toxline) for surrogate data on structurally similar ketones (e.g., 5-methyl-3-heptanone’s neurotoxicity) .

- In Vitro Assays: Use cell lines (e.g., HepG2 for hepatic toxicity) to measure IC values and oxidative stress markers (e.g., ROS, glutathione depletion) .

- In Silico Modeling: Predict toxicity endpoints (e.g., LD) using QSAR models validated against existing ketone datasets .

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Multi-Technique Validation: Cross-validate NMR data with high-resolution MS and IR to rule out impurities or solvent effects .

- Computational Refinement: Optimize density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to account for solvent polarity and conformational flexibility .

- Collaborative Reproducibility: Compare results across independent labs to identify systematic errors in instrumentation or sample preparation .

Q. What advanced analytical methods are suitable for quantifying trace amounts in complex matrices?

- GC×GC-TOFMS: Enhances resolution in environmental or biological samples by separating co-eluting compounds .

- HPLC-DAD/ELSD: Quantify low-concentration ketones in plant extracts (e.g., Cladanthus mixtus) with diode-array or evaporative light scattering detection .

- Ion Mobility Spectrometry (IMS): Resolve isomers in breath analysis studies using collision cross-section data .

Q. How can researchers investigate the compound’s role in plant secondary metabolism?

- Bioassay-Guided Fractionation: Isolate this compound from plant extracts (e.g., Cladanthus mixtus) and test for allelopathic or antimicrobial activity .

- Stable Isotope Tracing: Use -labeled precursors to track biosynthetic pathways in vivo .

- Metabolomics Profiling: Pair LC-MS with multivariate analysis to correlate ketone abundance with ecological stressors (e.g., drought, herbivory) .

Q. What experimental designs are recommended for studying thermal stability and decomposition products?

- Thermogravimetric Analysis (TGA): Measure weight loss under controlled heating (e.g., 10°C/min in N) to identify decomposition thresholds .

- Pyrolysis-GC/MS: Characterize volatile degradation products (e.g., alkenes, CO) under high-temperature conditions .

- Accelerated Aging Studies: Simulate long-term storage stability using Arrhenius kinetics models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.